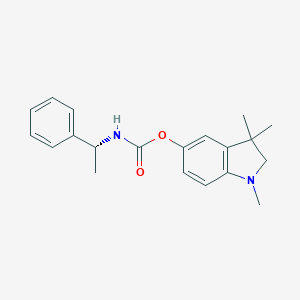

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

Descripción general

Descripción

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolinyl group and a phenylethyl carbamate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate typically involves the reaction of 1,3,3-trimethylindoline with 1-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indolinyl group.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted carbamate derivatives.

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition

One of the primary applications of 5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate is as a cholinesterase inhibitor. This class of compounds has been extensively studied for their potential therapeutic effects in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis.

- Synthesis and Isomer Studies : Research has demonstrated the synthesis of stereoisomers of this compound, highlighting its potential efficacy as an acetylcholinesterase (AChE) inhibitor. The inhibition potencies of the synthesized isomers were found to be significant, with values indicating effective inhibition at physiological pH levels .

- Structure-Activity Relationship (SAR) : Studies on various N-alkyl and N-aryl derivatives of the indolinyl carbamate have shown promising anticholinesterase activity, suggesting that modifications to the structure can enhance efficacy .

Neuroprotective Effects

Beyond cholinesterase inhibition, there is emerging evidence that compounds like this compound may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Pesticide Development

The compound's structural characteristics make it a candidate for development as a pesticide. Research into N-methyl carbamate pesticides indicates that derivatives can effectively inhibit specific enzymes in pests, leading to increased mortality rates .

- Bioremediation Potential : Certain studies have also explored the use of carbamate-degrading enzymes for bioremediation purposes. The ability to break down carbamates in contaminated environments can mitigate their toxic effects on non-target organisms .

Synthesis Techniques

The synthesis of this compound involves several methods that have been optimized for yield and purity:

- Reflux Methods : Utilizing methyl chloroformate in the presence of catalysts like calcium hydroxide has shown effective results in generating high yields of the desired carbamate .

Analytical Techniques

The determination of this compound's efficacy and concentration in various applications often employs advanced analytical techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method provides sensitive detection capabilities for monitoring pesticide residues and metabolites at trace levels in environmental samples .

Therapeutic Efficacy

A study conducted on the anticholinesterase activity of various carbamates including this compound showcased its potential therapeutic applications. The study highlighted that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine .

Environmental Impact Assessment

Research assessing the environmental impact of N-methyl carbamates has indicated that while they are effective as pesticides, their degradation products can pose risks to aquatic ecosystems. The development of biodegradable alternatives remains a focus area for ongoing research .

Mecanismo De Acción

The mechanism of action of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)urea: Similar structure but with a urea group instead of a carbamate.

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)amide: Contains an amide group instead of a carbamate.

Uniqueness

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is unique due to its specific combination of the indolinyl and phenylethyl carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly as a cholinesterase inhibitor. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 5-(1,3,3-trimethylindolinyl) and phenylethylamine derivatives. The stereoisomers of this compound have been studied extensively, with both (R)(+)- and (S)(−)- configurations being characterized. The pKa values for these isomers are reported to be around 6.8, which is significant for understanding their behavior in biological systems .

Table 1: Synthesis of Isomers

| Isomer | Configuration | pKa Value |

|---|---|---|

| II | (R)(+) | 6.8 |

| III | (S)(−) | 6.8 |

Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE). Studies have demonstrated that the compound exhibits significant inhibitory activity against AChE, making it a candidate for therapeutic applications in conditions where cholinergic activity modulation is beneficial.

Inhibition studies conducted at various pH levels revealed that both stereoisomers show comparable inhibition potencies. At pH 7.60, the inhibition constants () were found to be:

- For (R)(+):

- For (S)(−):

These results indicate that the protonated forms of both isomers are more potent inhibitors than their unprotonated counterparts .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various analogs has shown that modifications to the alkyl and aryl groups can significantly influence the inhibitory potency against AChE. Six N-alkyl and N-aryl carbamates were synthesized and evaluated, leading to insights about how structural changes affect biological activity .

Anticholinesterase Activity

A study focused on the anticholinesterase activity of several carbamate derivatives demonstrated that the presence of specific functional groups could enhance inhibitory effects. The findings suggested that compounds with bulky substituents on the nitrogen atom exhibited improved activity compared to those with smaller groups .

Pharmacokinetic Modeling

Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to estimate the cumulative risk from exposure to various N-methyl carbamates, including this compound. These models help in understanding the potential therapeutic windows and safety profiles associated with its use .

Propiedades

IUPAC Name |

(1,3,3-trimethyl-2H-indol-5-yl) N-[(1R)-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXQSMRDXYJJH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933612 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149312-52-7 | |

| Record name | 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149312527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.